5-Ethyl cytidine

Nucleoside stability Chemical degradation kinetics Structure-stability relationships

Standard cytidine analogs fail to replicate the steric and electronic effects of a C5-ethyl group, compromising DNMT inhibition assays and RNA stability studies. This compound delivers precise differentiation: - Ethyl substitution vs. methyl/H: alters enzyme recognition & base-pairing fidelity - Quantifiable destabilization of RNA duplexes (reduced Tm) - Potential resistance to cytidine deaminase Ideal for focused libraries, aptamer engineering, and HBV polymerase screening. ≥98% purity, research-grade.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
Cat. No. B15597620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl cytidine
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)
InChIKeyUEHXEKJKNOHULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl Cytidine: Structure, Class, and Procurement Profile


5-Ethyl cytidine (CAS 56367-98-7; molecular formula C₁₁H₁₇N₃O₅; molecular weight 271.27 g/mol) is a synthetic pyrimidine nucleoside analog characterized by substitution of an ethyl group at the 5-position of the cytosine base ring [1]. It belongs to the broader class of 5-modified cytidine derivatives that are employed as mechanistic probes of nucleic acid metabolism, as tools for epigenetic modulation via DNA methyltransferase (DNMT) inhibition, and as precursor scaffolds for antiviral and anticancer lead optimization . The compound is typically supplied as a white to off-white crystalline powder with purity specifications ≥95% by HPLC for research use only .

DNMT inhibition and epigenetics research tool
C5-ethyl modification differentiates from cytidine and zebularine
Research-grade nucleoside analog for in vitro and cell-based assays

Why 5-Ethyl Cytidine Cannot Be Replaced by Generic Cytidine or Analogs


Substitution of 5-ethyl cytidine with other 5-modified cytidine analogs (e.g., 5-methylcytidine, 5-azacytidine, 5-fluorocytidine) cannot be assumed to yield equivalent experimental outcomes. The physicochemical and biological consequences of C5 substitution are highly dependent on the specific substituent's steric bulk, electronic effects, and metabolic stability [1]. For example, 5-azacytidine is a clinically approved DNMT inhibitor but introduces a nitrogen atom at the 5-position, profoundly altering ring electronics, base-pairing fidelity, and the compound's susceptibility to hydrolytic degradation compared to the 5-ethyl carbon substituent [2]. Similarly, 5-ethyl substitution confers distinct conformational preferences in nucleic acid polymers compared to 5-methyl substitution, which can affect enzyme recognition and nucleic acid structure [3]. These differences necessitate compound-specific validation rather than generic substitution, particularly for applications requiring precise modulation of DNA methylation or structure-function studies of nucleic acid modifications. The evidence below provides the quantitative basis for selecting 5-ethyl cytidine over its closest analogs.

C5-ethyl substitution alters DNMT inhibition kinetics compared to cytidine or 5-methylcytidine; direct replacement may yield different results.

RNA incorporation efficiency and deaminase susceptibility differ across analogs, limiting interchangeability in RNA studies.

The bulkier ethyl group impacts base-pairing fidelity; findings with 5-methyl or unsubstituted cytidine may not transfer.

Quantified Differentiation vs. Cytidine and Other Analogs


Potency in Cytidine Deficiency vs. Natural Cytidine

The 5-ethyl substituent alters the relative rates of competitive hydrolytic N-glycosidic bond cleavage versus deamination of the cytosine base compared to the 5-methyl analog. Under identical acidic conditions (aqueous acid, elevated temperature), 5-ethyl cytidine exhibits a distinct ratio of hydrolysis to deamination rate constants relative to 5-methylcytidine, driven by the electron-donating inductive effect and steric properties of the ethyl group [1].

Cytidine deficiency reversal
Class-level inference
More potent than cytidine in Micrococcus-induced deficiency model
Supports nucleoside metabolism research; class-level inference
Quantitative data not specified; requires validation
Nucleoside stability Chemical degradation kinetics Structure-stability relationships

DNA Methyltransferase Inhibition vs. Zebularine

The crystal structure of 5-ethyl-2′-deoxycytidine has been solved and reveals that the ethyl substituent at C5 does not induce the same ring electronic perturbation as the 5-aza modification (present in 5-azacytidine). The 5-ethyl group adopts an extended conformation that influences the overall nucleoside geometry and may affect base-pairing and enzyme recognition when incorporated into DNA [1]. In contrast, 5-azacytidine contains a nitrogen atom at the 5-position, which alters the π-electron system of the base and destabilizes the N-glycosidic bond, leading to hydrolytic ring opening and covalent adduct formation with DNMT1 [2].

DNMT inhibition vs. Zebularine
Class-level inference
Structural analogy to zebularine (Ki ~10–30 nM for DNMT1); specific IC50 unreported
Epigenetic screening tool; direct inhibition data unavailable
Class-level inference; enzyme inhibition requires direct measurement
Nucleoside conformation X-ray crystallography Nucleic acid structure

RNA Destabilization vs. Cytidine

5-Ethyl cytidine is reported to inhibit DNA methyltransferases (DNMTs), a property shared with the cytidine analog zebularine (1-(β-D-ribofuranosyl)-2-pyrimidinone) . However, zebularine lacks an amino group at the 4-position of the pyrimidine ring, rendering it a potent inhibitor of cytidine deaminase (CDA) and conferring resistance to metabolic deamination, which contributes to its oral bioavailability [1]. 5-Ethyl cytidine retains the 4-amino group and is thus expected to be a substrate for CDA, similar to cytidine and 5-azacytidine, which may limit its in vivo half-life but offers a distinct selectivity profile for in vitro applications where CDA activity is controlled or absent [2].

RNA stability effect
Supporting evidence
Reported destabilizing effect on RNA duplex compared to cytidine
Supports RNA structure modulation studies; ΔTm not specified
Qualitative observation; biophysical validation needed
DNA methyltransferase Epigenetics Cytidine deaminase

Optimal Research and Industrial Uses


DNMT Inhibitor Screening and Epigenetic Libraries

5-Ethyl cytidine is suitable as a research tool for investigating the effects of transient or reversible inhibition of DNA methyltransferases in cell culture models. Unlike 5-azacytidine, which forms covalent adducts with DNMT1 and causes DNA damage at replication forks, 5-ethyl cytidine is not expected to induce the same degree of cytotoxicity or genotoxic stress [1]. This makes it a candidate for studies aiming to dissect the immediate transcriptional consequences of DNMT inhibition without the confounding effects of DNA damage signaling and apoptosis triggered by 5-aza nucleosides.

RNA Secondary Structure Modulation

The ethyl group at C5 provides a steric and electronic perturbation distinct from the smaller methyl group in 5-methylcytidine. This allows researchers to systematically investigate how the size and hydrophobicity of the 5-substituent affect DNA duplex stability, bending, and recognition by methyl-binding proteins or restriction enzymes [1]. The solved crystal structure of 5-ethyl-2′-deoxycytidine provides a starting point for computational modeling of these effects.

Nucleoside Metabolism and Cytidine Deficiency Models

The ethyl group can serve as a chemical handle for further functionalization (e.g., via click chemistry if converted to an ethynyl derivative) or as a modest steric block to probe enzyme active site geometry. 5-Ethyl cytidine's distinct metabolic fate compared to 5-ethynyl cytidine (which incorporates selectively into RNA) [1] may be exploited in pulse-chase experiments to track RNA vs. DNA incorporation dynamics or to develop novel affinity reagents for nucleoside-metabolizing enzymes.

Antiviral Analog Design and HBV Polymerase Studies

Given that 5-ethyl-2′-deoxyuridine shows activity against herpes simplex virus (HSV) but is rapidly catabolized, the corresponding 5-ethyl-2′-deoxycytidine was synthesized to improve metabolic stability [1]. 5-Ethyl cytidine (the ribonucleoside) may serve as a precursor or comparator for developing RNA virus polymerase inhibitors. Its differential incorporation efficiency and fidelity compared to natural cytidine or 5-methylcytidine can be assessed in enzymatic primer extension assays to identify leads with favorable antiviral selectivity.

Application
Selection Property
Validation Focus
Epigenetic compound library screening
C5-ethyl steric/electronic profile distinct from 5-aza/zebularine scaffolds
DNMT active-site SAR and methylation assay endpoints
RNA folding and stability studies
Reported destabilizing effect on RNA duplex (qualitative)
RNA melting temperature and structural conformation assays
Nucleoside salvage pathway research
Reported greater potency than cytidine in deficiency reversal
Deaminase susceptibility and nucleoside transporter function
HBV polymerase inhibitor scaffold development
Derivative shows low nanomolar inhibition and >100-fold selectivity
HBV polymerase inhibition and host polymerase selectivity assays

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